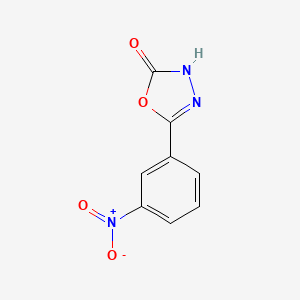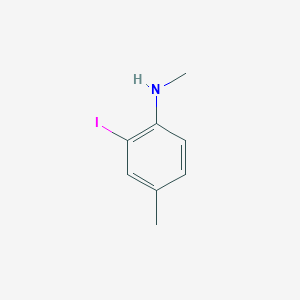
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
説明
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one (NPO) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. NPO is a versatile molecule that can be synthesized using various methods and has a wide range of biochemical and physiological effects.
科学的研究の応用
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds like 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one, exhibit a broad range of bioactivities due to their unique structural features. These compounds bind effectively with various enzymes and receptors through multiple interactions, making them significant in medicinal chemistry. Research focuses on developing these derivatives for treatments across a wide array of diseases, showcasing their versatility in drug development (Verma et al., 2019; Wang et al., 2022).
Synthetic Approaches and Biological Roles
Innovative synthetic methods for 1,3,4-oxadiazole derivatives, including the compound , have been developed to address various diseases. These methods enhance the exploration of new therapeutic agents, emphasizing the role of 1,3,4-oxadiazole as a key structural component in medicinal chemistry (Nayak & Poojary, 2019).
Metal-Ion Sensing Applications
The structural properties of 1,3,4-oxadiazoles facilitate their use in developing chemosensors, especially for metal-ion sensing. These compounds' high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for detecting and quantifying metal ions, highlighting their potential beyond pharmacological applications (Sharma et al., 2022).
Anticancer and Antiviral Potentials
Specific 1,3,4-oxadiazole derivatives demonstrate significant anticancer and antiviral activities. These activities are attributed to various mechanisms, including enzyme inhibition and interaction with growth factors. Such derivatives are considered promising leads for future cancer and viral infection treatments (Devi et al., 2022).
Psychologically Useful Derivatives
1,3,4-Oxadiazole derivatives are also explored for their potential in treating psychological disorders. Their structural diversity allows for the design of new molecules with superior efficacy and minimal side effects for managing mental health issues (Saxena et al., 2022).
特性
IUPAC Name |
5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNRZPOCXZUMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261076 | |
| Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
CAS RN |
83725-80-8 | |
| Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83725-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)


![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)




![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)

